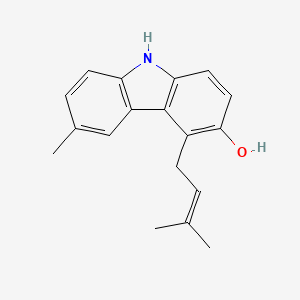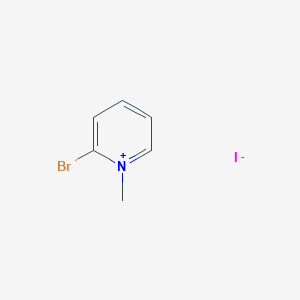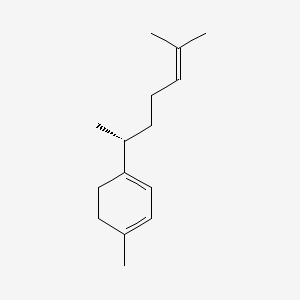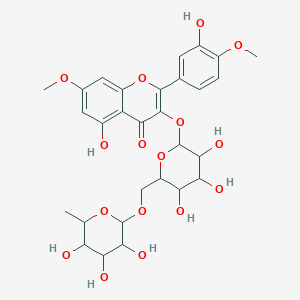![molecular formula C16H32NO3+ B1253877 4-[(2-Heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium](/img/structure/B1253877.png)
4-[(2-Heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium is a member of morpholines.
Applications De Recherche Scientifique
Chemical Transformations and Synthesis :
- A study on methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, prepared from D-ribose acetonide, revealed a range of transformations under treatment with bases, producing various products depending on the base applied (Ivanova et al., 2006).
- Research on the preparation and characterization of glycerol-based cleavable surfactants and derived vesicles has been conducted. This study synthesized and characterized four cleavable double-chain surfactants, including [2,2-diheptadecyl-1,3-dioxolan-4-yl) methyl] trimethylammonium methanesulfonate and analogous compounds (Jaeger et al., 1989).
Bio-Diesel Research and Fuel Applications :
- A ReaxFF molecular dynamics study investigated the pyrolysis of bio-derived dioxolane fuels, including 4,5-dimethyl-2-pentan-3-yl-1,3-dioxolane, as potential biodiesels. This research analyzed the decomposition rate, reaction mechanism, and product distribution in the pyrolysis of these fuels (Kwon & Xuan, 2021).
Polymer Science and Material Chemistry :
- Studies have been conducted on the synthesis and formation of new vic-dioxime complexes. These studies include the synthesis of specific ligands and the formation of mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II) (Canpolat & Kaya, 2005).
- Another research focused on the synthesis and polymerization of vinyl monomers containing the 2-oxo-1,3-dioxolane group. This study reports on the reactivity ratios in the copolymerization of these monomers and the effects of ultraviolet light and heat on the resultant polymers (D′alelio & Huemmer, 1967).
Thermodynamic Studies :
- The relative stabilities of 4-methylene-1,3-dioxolane and 4-methyl-1,3-dioxole have been determined through chemical equilibration, providing insights into the thermodynamic properties of these compounds (Taskinen, 1974).
Propriétés
Formule moléculaire |
C16H32NO3+ |
|---|---|
Poids moléculaire |
286.43 g/mol |
Nom IUPAC |
4-[(2-heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C16H32NO3/c1-4-6-7-14(5-2)16-19-13-15(20-16)12-17(3)8-10-18-11-9-17/h14-16H,4-13H2,1-3H3/q+1 |
Clé InChI |
PFBYGNWQTPOBMO-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1OCC(O1)C[N+]2(CCOCC2)C |
SMILES canonique |
CCCCC(CC)C1OCC(O1)C[N+]2(CCOCC2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



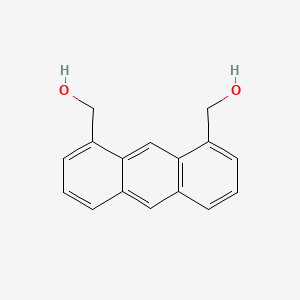
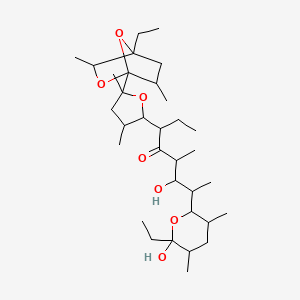
![N-[(1,3,4,6,7,11bbeta-Hexahydro-2H-benzo[a]quinolizin)-2alpha-yl]-N-methyl-1-propanesulfonamide](/img/structure/B1253801.png)

![[(2S,3S,4S,5R,6S,8S,9S,10S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1253803.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253804.png)


![(2R)-2-[(E)-3-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1253808.png)
